4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride
Overview
Description
4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride is a chemical compound that features a triazole ring attached to a piperidine ring, with the hydrochloride salt form enhancing its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride typically involves the reaction of piperidine derivatives with triazole precursors. One common method includes the cyclization of appropriate hydrazine derivatives with piperidine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or water. The product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification steps, including crystallization and recrystallization, are crucial to ensure the high purity required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the piperidine ring, leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or piperidine rings are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce different piperidine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, influencing biological pathways. The piperidine ring can modulate the compound’s overall conformation, affecting its binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
- 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride
- 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]piperazine trihydrochloride
- 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Uniqueness
4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1,2,4-triazol-4-yl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-5-9-10-6-11;/h5-8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQFVMIDOGHZQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-68-2 | |
Record name | Piperidine, 4-(4H-1,2,4-triazol-4-yl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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